molecular formula C10H7BrN2 B1280967 5-Bromo-2,3'-bipyridine CAS No. 774-53-8

5-Bromo-2,3'-bipyridine

Cat. No. B1280967
CAS RN: 774-53-8
M. Wt: 235.08 g/mol
InChI Key: ILJRIAPZWHYPMK-UHFFFAOYSA-N
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Description

5-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, which are useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale . The synthesis involves several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2,3’-bipyridine is 235.08 . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .


Chemical Reactions Analysis

5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine are useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions . Stille couplings were found to be more effective than other common metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi reactions, for functionalizing 5,5′-dibromo-2,2′-bipyridine .


Physical And Chemical Properties Analysis

5-Bromo-2,3’-bipyridine is a solid substance at room temperature .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds like 5-Bromo-2,3’-bipyridine are starting materials or precursors for a variety of valuable substances . They are used in the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Transition-Metal Catalysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis . They are known for their strong coordination with metal centers .

Photosensitizers

5-Bromo-2,3’-bipyridine can be used in the creation of photosensitizers . Photosensitizers are molecules that produce chemical changes upon absorbing light.

Viologens

Viologens are a family of compounds that are known for their good electrochemical properties . 5-Bromo-2,3’-bipyridine can be used in the synthesis of viologens .

Supramolecular Structures

5-Bromo-2,3’-bipyridine can be used in the creation of supramolecular structures . These structures have interesting properties and can be used in a variety of applications .

Biologically Active Molecules

5-Bromo-2,3’-bipyridine can be used in the synthesis of biologically active molecules . These molecules can have various applications in medicinal chemistry and drug discovery .

Surface Recognition and Cross-Linking of Proteins

5-amido-2,2’-bipyridines have been used for the surface recognition and cross-linking of proteins . This application can be crucial in the field of biochemistry and molecular biology .

Formation of Cyclic Helicates and Knotted Structures

The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures . These structures show tremendous anion-binding properties .

Safety and Hazards

The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .

properties

IUPAC Name

5-bromo-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRIAPZWHYPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464417
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3'-bipyridine

CAS RN

774-53-8
Record name 5-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 11 flask, 20 g of 3-pyridine boronic acid, 50 g of 2,5-dibromopyridine, 5.5 g of Pd(PPh3)4, 33.9 g of sodium carbonate, 500 ml of toluene, 150 ml of ethanol, and 150 ml of pure water were put, and the solution was stirred at reflux temperature for 3.5 hours. After heating, the reaction liquid was cooled to room temperature and the organic layer was extracted. The organic layer was concentrated in an evaporator, the concentrates were purified by column chromatography, then, recrystallized in heptane, and thus 27 g of 5-bromo-2,3′-bipyridine was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
33.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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